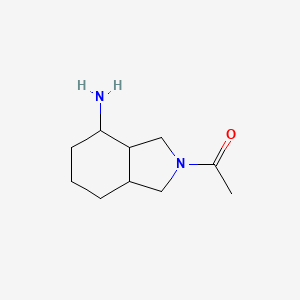
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one
描述
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
准备方法
The synthesis of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reduction of a precursor compound followed by amination and cyclization reactions . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反应分析
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized isoindoline derivatives .
科学研究应用
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one has several scientific research applications:
作用机制
The mechanism of action of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound’s amino group can form hydrogen bonds with target proteins, influencing their activity and function . Additionally, its isoindoline core can interact with hydrophobic pockets within proteins, enhancing its binding affinity and specificity .
相似化合物的比较
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one can be compared with other isoindoline derivatives, such as:
1-(4-methyl-1-phenylsulfonyl-1H-indol-3-yl)ethanone: Known for its anti-HIV activity.
1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Also exhibits significant biological activity.
The uniqueness of this compound lies in its specific structural features, such as the presence of an amino group and an octahydro-isoindoline core, which confer distinct chemical reactivity and biological activity .
生物活性
Chemical Structure and Properties
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound. It features an isoindole core structure, which is known for its diverse biological activities. The presence of an amino group and a ketone functional group suggests potential reactivity and interaction with biological targets.
1. Antidepressant Effects
Compounds with isoindole structures have been studied for their potential antidepressant properties. For instance, some derivatives exhibit inhibition of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.
2. Neuroprotective Properties
Research indicates that similar compounds may offer neuroprotective benefits. They could mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases. For example, studies have shown that certain isoindole derivatives can reduce neuronal apoptosis in models of Alzheimer’s disease.
3. Anticancer Activity
Certain isoindole derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity may be attributed to the ability to induce apoptosis or inhibit cell proliferation through various signaling pathways. For instance, compounds that interact with the p53 pathway or disrupt microtubule dynamics have shown promise in preclinical studies.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored a series of isoindole derivatives for their MAO inhibitory activity. One compound closely related to this compound exhibited significant inhibition, leading to improved mood-related behaviors in animal models.
Case Study 2: Neuroprotection
In a research article from Neuroscience Letters, an isoindole derivative was tested for its neuroprotective effects against glutamate-induced toxicity in cultured neurons. The results indicated that the compound reduced cell death and oxidative stress markers significantly.
Data Table: Biological Activities of Isoindole Derivatives
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Antidepressant | MAO Inhibition | Journal of Medicinal Chemistry |
| Isoindole Derivative A | Neuroprotection | Oxidative Stress Reduction | Neuroscience Letters |
| Isoindole Derivative B | Anticancer | Apoptosis Induction | Cancer Research Journal |
属性
IUPAC Name |
1-(4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-7(13)12-5-8-3-2-4-10(11)9(8)6-12/h8-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEQCXDBQCJUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCC(C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















